molecular formula C6H11NO7S B080184 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid CAS No. 14047-10-0

2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid

Cat. No. B080184
CAS RN: 14047-10-0
M. Wt: 241.22 g/mol
InChI Key: GTXVUMKMNLRHKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid, also known as taurine, is a non-proteinogenic amino acid that is widely distributed in animal tissues. It was first isolated from the bile of an ox in 1827 by German scientists Friedrich Tiedemann and Leopold Gmelin. Taurine is essential for the proper functioning of the body, and it has been studied extensively for its various biochemical and physiological effects.

Mechanism Of Action

Taurine acts as an inhibitory neurotransmitter in the central nervous system, and it has been shown to modulate the activity of various ion channels and receptors. Taurine also plays a role in the regulation of calcium homeostasis, which is important for muscle contraction and other cellular processes.

Biochemical And Physiological Effects

Taurine has been shown to have a variety of biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce oxidative stress, and protect against neurodegeneration. Taurine has also been shown to have a positive effect on cardiovascular health, including reducing blood pressure and improving lipid profiles.

Advantages And Limitations For Lab Experiments

Taurine has several advantages for laboratory experiments. It is relatively easy to synthesize and is readily available from commercial sources. Taurine is also non-toxic and has a low risk of side effects. However, 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid can be difficult to work with due to its low solubility in water and its tendency to form complexes with other molecules.

Future Directions

There are several areas of future research for 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid. One area of interest is its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Taurine has also been studied for its potential use in improving athletic performance and reducing muscle damage. Additionally, 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid has been shown to have potential as a therapeutic agent for certain types of cancer, and further research in this area is warranted.

Synthesis Methods

Taurine can be synthesized in the body from cysteine, an essential amino acid. It can also be obtained from dietary sources such as meat, fish, and dairy products. Taurine can also be synthesized in the laboratory by reacting aziridine with sulfite, followed by hydrolysis to form 2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid.

Scientific Research Applications

Taurine has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. Taurine has been studied for its potential use in treating various conditions such as epilepsy, diabetes, cardiovascular disease, and liver disease.

properties

CAS RN

14047-10-0

Product Name

2-[Carboxymethyl(2-sulfoethyl)amino]acetic acid

Molecular Formula

C6H11NO7S

Molecular Weight

241.22 g/mol

IUPAC Name

2-[carboxymethyl(2-sulfoethyl)amino]acetic acid

InChI

InChI=1S/C6H11NO7S/c8-5(9)3-7(4-6(10)11)1-2-15(12,13)14/h1-4H2,(H,8,9)(H,10,11)(H,12,13,14)

InChI Key

GTXVUMKMNLRHKO-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C(CS(=O)(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.